molecular formula C21H20ClF2N3O3 B1429330 Difloxacin D3 hydrochloride (methyl D3) CAS No. 1173021-89-0

Difloxacin D3 hydrochloride (methyl D3)

Cat. No. B1429330
CAS RN: 1173021-89-0
M. Wt: 438.9 g/mol
InChI Key: JFMGBGLSDVIOHL-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difloxacin D3 Hydrochloride, also known as methyl D3, is a labelled Difloxacin hydrochloride . Difloxacin is a fluoroquinolone antibiotic commonly used in veterinary medicine .


Synthesis Analysis

The synthesis of Difloxacin involves several steps. The starting materials ethyl 2,4,5-trifluorobenzoylacetate, [formyl-13C]-triethyl orthoformate, and [15N]-4-fluoroaniline are reacted to form an intermediate compound . This intermediate is then cyclized and the resulting compound is reacted with 1-methylpiperazine to form Difloxacin .


Molecular Structure Analysis

The molecular formula of Difloxacin D3 Hydrochloride is C21D3H16F2N3O3 . It has a molecular weight of 402.4 .


Physical And Chemical Properties Analysis

Difloxacin D3 Hydrochloride is a solid substance . It has a molecular weight of 492.92 .

Scientific Research Applications

Analytical Standard for Veterinary Medicine

Difloxacin-d3 hydrochloride is used as an analytical standard in veterinary medicine to ensure the quality and consistency of pharmaceutical formulations. It serves as a reference material for validating the presence and concentration of difloxacin in veterinary drugs .

Photocatalytic Degradation Studies

Researchers utilize Difloxacin-d3 hydrochloride in photocatalytic degradation studies to evaluate the breakdown of difloxacin HCl in water samples. This application is crucial for understanding the environmental impact of pharmaceutical compounds .

Method Development and Validation

This compound is instrumental in analytical method development and validation (AMV). It’s used in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Difloxacin Hydrochloride Trihydrate .

Internal Standard for Quantification

Difloxacin-d3 serves as an internal standard for the quantification of difloxacin by GC- or LC-MS, which are techniques used in mass spectrometry to analyze chemical substances .

Antibacterial Activity Research

It is active against isolates of anaerobic bacteria, including B. fragilis, as well as Fusobacterium and Actinomyces species, which makes it a valuable compound for research into antibacterial activity and efficacy .

Pharmaceutical Formulation Analysis

Difloxacin-d3 hydrochloride is used in the analysis of pharmaceutical formulations to ensure drug safety, efficacy, and quality before they reach consumers .

Mechanism of Action

Target of Action

Difloxacin-d3, also known as Difloxacin D3 hydrochloride (methyl D3), is a synthetic fluoroquinolone used in veterinary medicine . The primary target of Difloxacin-d3 is the bacterial enzyme DNA gyrase, also known as Topoisomerase II . This enzyme is essential for major DNA functions such as replication, transcription, and recombination .

Mode of Action

The primary mode of action of Difloxacin-d3 involves interaction with DNA gyrase . Difloxacin-d3 inhibits DNA gyrase, an enzyme required for negative supercoiling during DNA replication . This interaction interferes with the maintenance and synthesis of bacterial DNA, leading to cell death due to the inability of bacteria to maintain the DNA superhelical structure .

Biochemical Pathways

The inhibition of DNA gyrase by Difloxacin-d3 affects the DNA replication process, a critical biochemical pathway in bacterial cells . This disruption of DNA replication leads to cell death, exerting a bactericidal effect .

Pharmacokinetics

Difloxacin-d3 is rapidly and almost completely absorbed after oral administration . Approximately 50% of the drug is bound to circulating plasma proteins . It is primarily metabolized by the liver through glucuronidation and secreted in the bile . The drug can also be reabsorbed with the bile .

Result of Action

The result of Difloxacin-d3’s action is the death of bacterial cells . By inhibiting DNA gyrase, Difloxacin-d3 prevents the bacteria from maintaining and synthesizing their DNA, leading to cell death . This makes Difloxacin-d3 a potent antibacterial agent with a broad bactericidal spectrum .

Action Environment

The action of Difloxacin-d3 can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the pH of the environment, the presence of other substances in the body, and the health status of the organism . .

properties

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMGBGLSDVIOHL-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difloxacin D3 hydrochloride (methyl D3)

CAS RN

1173021-89-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173021-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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